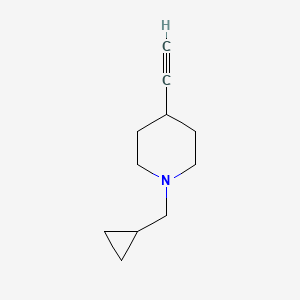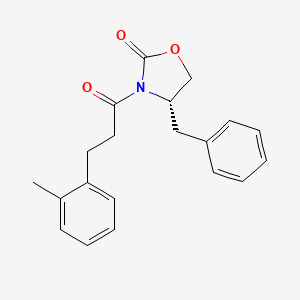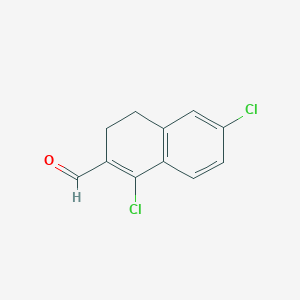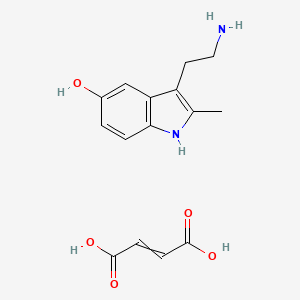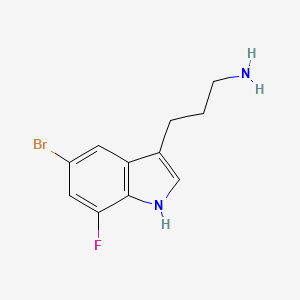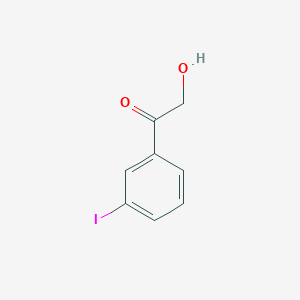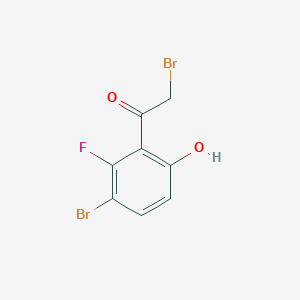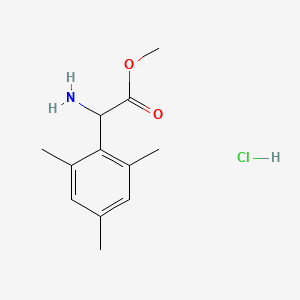
Methyl 2-Amino-2-mesitylacetate Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-Amino-2-mesitylacetate Hydrochloride: is an organic compound with significant applications in various fields of scientific research. It is a derivative of mesitylene, a hydrocarbon with three methyl groups attached to a benzene ring, and is known for its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Amino-2-mesitylacetate Hydrochloride typically involves the esterification of the corresponding amino acid with methanol using trimethylchlorosilane. This method is known for its convenience, mild conditions, and good to excellent yields .
Industrial Production Methods: Industrial production of this compound may involve the combination reaction of isobutene, chlorine, and methyl cyanide, followed by hydrolysis reactions to obtain the desired product . This process is advantageous due to its cost-effectiveness, high product purity, and suitability for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-Amino-2-mesitylacetate Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 2-Amino-2-mesitylacetate Hydrochloride is used as a building block in organic synthesis, particularly in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is used as a specific substrate in studies on amino acid transport systems .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 2-Amino-2-mesitylacetate Hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for certain enzymes, influencing biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
- Methyl 2-Amino-2-phenylacetate Hydrochloride
- Methyl 2-Amino-2-methylpropanoate Hydrochloride
Uniqueness: Methyl 2-Amino-2-mesitylacetate Hydrochloride is unique due to its mesityl group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research
Propiedades
Fórmula molecular |
C12H18ClNO2 |
|---|---|
Peso molecular |
243.73 g/mol |
Nombre IUPAC |
methyl 2-amino-2-(2,4,6-trimethylphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-7-5-8(2)10(9(3)6-7)11(13)12(14)15-4;/h5-6,11H,13H2,1-4H3;1H |
Clave InChI |
RPVQEQHCTDGKEP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(C(=O)OC)N)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


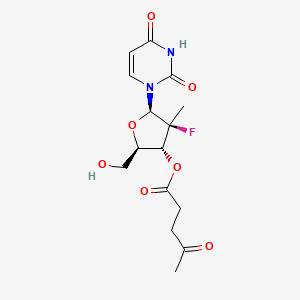
![Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720157.png)
![N-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13720159.png)
